molecular formula C17H13ClN2O3 B13979381 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13979381
M. Wt: 328.7 g/mol
InChI Key: HQMHSXCAYZFLDQ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based heterocyclic compound featuring a carboxylic acid group at position 5, a 3-chlorophenyl group at position 1, and a 4-methoxyphenyl group at position 2. This structure is a versatile scaffold for synthesizing bioactive derivatives, particularly in anti-inflammatory and anticancer drug discovery . Its synthesis typically involves Claisen-Schmidt condensation and cyclocondensation reactions, as demonstrated in the preparation of intermediates like 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde .

Properties

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C17H13ClN2O3/c1-23-14-7-5-11(6-8-14)15-10-16(17(21)22)20(19-15)13-4-2-3-12(18)9-13/h2-10H,1H3,(H,21,22)

InChI Key

HQMHSXCAYZFLDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step process involving:

  • Formation of substituted hydrazones or hydrazines with appropriate aryl groups.
  • Cyclocondensation to form the pyrazole ring.
  • Functional group transformations to introduce or reveal the carboxylic acid moiety.

The key synthetic approach is the cyclocondensation of substituted hydrazines with β-keto esters or diketones , followed by hydrolysis to yield the carboxylic acid.

Detailed Synthetic Route

Step Reaction Description Reagents & Conditions Notes
1 Preparation of β-keto ester intermediate : Synthesis of ethyl 3-(3-chlorophenyl)-3-oxopropanoate or similar. Claisen condensation or acylation of 3-chlorobenzoyl derivatives with ethyl acetate or equivalents. Ensures the 3-chlorophenyl substituent is correctly installed in the β-keto ester.
2 Cyclocondensation with 4-methoxyphenylhydrazine : Formation of the pyrazole ring. Reflux in acidic medium (e.g., acetic acid) or anhydrous conditions. Hydrazine reacts with β-keto ester to form pyrazole core; anhydrous conditions reduce side reactions.
3 Hydrolysis of ester to carboxylic acid : Conversion of ester group to acid. Base hydrolysis using NaOH or LiOH in aqueous THF/MeOH at reflux. Followed by acidification to precipitate the carboxylic acid.
4 Purification : Recrystallization or chromatographic purification. Solvent systems such as ethanol/water or ethyl acetate/hexane. Achieves purity >98% confirmed by HPLC.

This synthetic scheme is consistent with analogous pyrazole carboxylic acid preparations and is adaptable for scale-up.

Alternative Synthetic Approaches

  • Direct chlorination of pyrazole intermediates : Starting from unsubstituted pyrazole carboxylic acids, chlorination at the 3-position can be achieved by passing chlorine gas through the solution at room temperature. However, this method requires careful control to avoid over-chlorination.

  • Use of substituted acetophenones : The preparation of the β-keto ester intermediate can be performed via reaction of 3-chloroacetophenone with sodium methoxide and ethyl trifluoroacetate or dimethyl oxalate, followed by cyclization.

Reaction Conditions and Optimization

Parameter Recommended Conditions Impact on Yield and Purity
Solvent Anhydrous ethanol, acetic acid, or THF/MeOH Anhydrous solvents minimize side reactions
Temperature Reflux (60–110 °C) Adequate to drive cyclization and hydrolysis
Reaction Time 6–18 hours Sufficient for complete conversion
pH during hydrolysis Basic (pH ~12) for ester hydrolysis Ensures complete conversion to carboxylic acid
Purification solvent system Ethanol/water or ethyl acetate/hexane Effective recrystallization and impurity removal

Monitoring reaction progress via Thin Layer Chromatography (TLC) with silica gel plates and hexane/ethyl acetate (3:1) solvent system is recommended.

Analytical Characterization of the Product

To confirm the successful synthesis and purity of 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, a combination of analytical techniques is employed:

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) Structural confirmation and substitution pattern Characteristic chemical shifts corresponding to pyrazole, chlorophenyl, and methoxyphenyl groups.
Fourier-Transform Infrared Spectroscopy (FT-IR) Functional group identification O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) confirm carboxylic acid presence.
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity >98% required for research-grade material.
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z = 328.75 consistent with formula.
X-ray Crystallography Definitive structural elucidation Confirms regiochemistry and substituent positions.

Comparative Analysis with Related Compounds

The presence of the 3-chlorophenyl and 4-methoxyphenyl substituents uniquely influences the compound’s chemical reactivity and biological activity compared to analogs with different halogen or alkyl substitutions.

Compound Name Substituents Unique Features/Effects
3-(4-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid Bromine at phenyl ring Different halogen affects reactivity and bioactivity.
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid Fluorine substitution Enhances stability due to electronegativity.
3-(4-Methylphenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid Methyl group substitution Alters solubility and reactivity.

The combination of chlorine and methoxy groups in the target compound balances solubility, reactivity, and potential biological interactions.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: Researchers explore its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Key Observations:
  • Anti-inflammatory vs. Anticancer Activity : The target compound’s anti-inflammatory activity is linked to its prostaglandin inhibition and low ulcerogenicity (UI = 2.10–4.27) . In contrast, hybridizing the pyrazole core with a thiazole ring () shifts activity toward anticancer effects (IC50 = 23.01 μM), likely due to improved cellular uptake or target specificity .
  • Role of the Carboxylic Acid Group : The 5-carboxylic acid moiety enhances hydrogen-bonding interactions with biological targets, contributing to anti-inflammatory efficacy. Derivatives lacking this group (e.g., ester or amide analogs) often show reduced activity .
  • Substituent Effects :
    • Electron-Withdrawing Groups : The 3-chlorophenyl group enhances metabolic stability and binding affinity through hydrophobic interactions .
    • Methoxy Group : The 4-methoxyphenyl substituent improves solubility and modulates electronic effects, which is critical for bioavailability .

Physicochemical Properties

  • Melting Point : Derivatives like 4-(3-(4-methoxyphenyl)isoxazol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole (5b) exhibit high melting points (227–229°C), indicating crystalline stability .
  • Solubility : The carboxylic acid group improves aqueous solubility compared to ester or methyl derivatives (e.g., : 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid) .

Biological Activity

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate phenylhydrazine derivatives with carboxylic acids or their derivatives. The method often employs condensation reactions under acidic or basic conditions, leading to the formation of the pyrazole ring.

Anticancer Activity

Recent studies have demonstrated that various pyrazole derivatives exhibit significant anticancer properties. For instance, compounds related to 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid have shown promising results in inhibiting tumor cell growth.

  • Case Study:
    A study evaluated the cytotoxic effects of pyrazole derivatives on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged significantly, indicating varying degrees of potency against different cell types. Notably, derivatives with substitutions on the phenyl rings exhibited enhanced activity compared to unsubstituted analogs .
CompoundCell LineIC50 (µM)Mechanism of Action
1A5490.39Induction of autophagy
2MCF-70.46Inhibition of Aurora-A kinase
3NCI-H4600.16Apoptosis induction

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

  • Case Study:
    A series of pyrazole carboxylic acids were tested for their ability to inhibit COX-1 and COX-2 enzymes. The results showed that certain derivatives, particularly those with electron-withdrawing groups, displayed significant inhibition levels, suggesting potential therapeutic applications in treating inflammatory diseases .

Mechanistic Insights

The biological activities of 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can be attributed to its ability to interact with specific molecular targets:

  • Aurora Kinase Inhibition: Several studies have highlighted the compound's role in inhibiting Aurora kinases, which are critical for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
  • COX Inhibition: By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, which is pivotal in mediating inflammatory responses.

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